(3S)-1-methylpyrrolidin-3-amine
Overview
Description
(3S)-1-methylpyrrolidin-3-amine, also known as 3-MPA or 1-methylpyrrolidine-3-amine, is an organic compound belonging to the class of pyrrolidinamines. It is a widely used reagent in organic synthesis and has been studied for its potential therapeutic applications. 3-MPA is a chiral compound, meaning it has two different forms, the enantiomers, which differ in their spatial orientation.
Scientific Research Applications
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- 3S technology is extensively utilized in managing and monitoring natural disasters .
- It presents the principles of 3S technology and the methods for monitoring different meteorological disasters and hazards .
- The case studies from the United States, Japan, China, and Europe were conducted to help all countries understand the 3S technology functions in handling and monitoring severe meteorological hazards .
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- Layer 3 protocols are built on top of Layer 2s to provide enhanced scalability so developers can create customized application-specific blockchains based on their needs .
- Layer 3s can solve a variety of issues such as scalability, interoperability, customization, and more .
- Some examples of Layer 3 protocols are Orbs, Arbitrum Orbit, and zkSync Hyperchains .
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- Omega-3 fats are essential fats that the body can’t make from scratch but must get them from food .
- They are needed to build cell membranes throughout the body and affect the function of the cell receptors in these membranes .
- They also provide the starting point for making hormones that regulate blood clotting, contraction and relaxation of artery walls, and inflammation .
- They can bind to receptors in cells that regulate genetic function .
- Due to these effects, omega-3 fats can help prevent heart disease and stroke, may help control lupus, eczema, and rheumatoid arthritis, and may play protective roles in cancer and other conditions .
properties
IUPAC Name |
(3S)-1-methylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOPMIDKWXFMF-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612186 | |
Record name | (3S)-1-Methylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-methylpyrrolidin-3-amine | |
CAS RN |
214357-95-6 | |
Record name | (3S)-1-Methylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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